Lipophilicity (LogP) Profile: Methyl Ester vs. Ethyl Ester Analog
The target methyl ester shows a significantly lower predicted lipophilicity (LogP 2.02) compared to its direct ethyl ester analog (CAS 586968-30-1, LogP 2.41). This difference of 0.39 logP units translates to a roughly 2.5-fold difference in compound partitioning into a lipid bilayer, a critical factor for optimizing central nervous system (CNS) drug candidates where lower LogP values are often preferred to reduce non-specific tissue binding and improve the therapeutic index .
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | 2.01910 |
| Comparator Or Baseline | Ethyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate (CAS 586968-30-1): 2.40920 |
| Quantified Difference | LogP difference of 0.39010 (ethyl ester is ~2.5x more lipophilic based on LogD = LogP ratio) |
| Conditions | Predicted LogP values from chemical database (Chemsrc). |
Why This Matters
For CNS program procurement, the lower LogP of the methyl ester may offer superior in vivo outcomes by balancing brain permeability with a reduced risk of phospholipidosis and non-specific protein binding.
